molecular formula C15H15FN2 B3361330 3-(2-Fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine CAS No. 918873-84-4

3-(2-Fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine

Cat. No.: B3361330
CAS No.: 918873-84-4
M. Wt: 242.29 g/mol
InChI Key: UDANGMIVOAMLMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a cycloheptane ring and a fluorophenyl group at the 3-position. This compound is of interest due to its potential pharmacological properties and its structural uniqueness, which may offer various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine typically involves the following steps:

    Formation of the Cycloheptane Ring: The initial step involves the construction of the cycloheptane ring, which can be achieved through cyclization reactions of appropriate precursors.

    Introduction of the Pyridazine Ring: The pyridazine ring is introduced via a condensation reaction between a hydrazine derivative and a diketone or dicarboxylic acid derivative.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the intermediate compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, analgesic, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the pyridazine ring can modulate the compound’s overall activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
  • 3-(2-Bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
  • 3-(2-Methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine

Uniqueness

Compared to its analogs, 3-(2-Fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine may exhibit unique properties due to the presence of the fluorine atom, which can influence the compound’s electronic distribution and reactivity. This can result in different pharmacological profiles and chemical behaviors, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2/c16-13-8-5-4-7-12(13)15-10-11-6-2-1-3-9-14(11)17-18-15/h4-5,7-8,10H,1-3,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDANGMIVOAMLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=NN=C2CC1)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40580295
Record name 3-(2-Fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40580295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918873-84-4
Record name 3-(2-Fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40580295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(2-Fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
Reactant of Route 2
Reactant of Route 2
3-(2-Fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
Reactant of Route 3
Reactant of Route 3
3-(2-Fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
Reactant of Route 4
Reactant of Route 4
3-(2-Fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
Reactant of Route 5
Reactant of Route 5
3-(2-Fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
Reactant of Route 6
Reactant of Route 6
3-(2-Fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.